2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
Overview
Description
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine is an organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes dichloro and trifluoromethyl groups attached to a phenyl ring, making it a valuable intermediate in the synthesis of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine typically involves multiple steps. One common method starts with 2,6-dichloro-4-(trifluoromethyl)aniline, which undergoes sulfonylation to introduce the sulfonyl group. The reaction conditions often involve the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,6-Dichloro-4-(trifluoromethyl)phenylsulfonamide
Uniqueness
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine is unique due to its specific combination of dichloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these functional groups play a crucial role .
Properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N3O2S/c9-4-1-3(8(11,12)13)2-5(10)6(4)19(17,18)16-7(14)15/h1-2H,(H4,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOIZBSZOOSWPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N=C(N)N)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378854 | |
Record name | 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260788-63-4 | |
Record name | 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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